4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide
CAS No.: 41608-75-7
Cat. No.: VC2007657
Molecular Formula: C8H12N2O3S
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41608-75-7 |
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Molecular Formula | C8H12N2O3S |
Molecular Weight | 216.26 g/mol |
IUPAC Name | 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6/h3-5,11H,9H2,1-2H3 |
Standard InChI Key | KYGLTUZWWALEFP-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O |
Canonical SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O |
Introduction
Chemical Identity and Structure
4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O3S . Its structure features a benzene ring substituted with an amino group at the para position (C-4), a hydroxyl group at the meta position (C-3), and a sulfonamide group with two methyl substituents on the nitrogen atom . This unique arrangement of functional groups contributes to its distinctive chemical properties and reactivity patterns.
The compound is identified by several key identifiers in chemical databases:
Property | Value |
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CAS Registry Number | 41608-75-7 |
Molecular Formula | C8H12N2O3S |
Molecular Weight | 216.26 g/mol |
IUPAC Name | 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide |
InChI | InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-7(9)8(11)5-6/h3-5,11H,9H2,1-2H3 |
InChI Key | KYGLTUZWWALEFP-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)O |
European Community Number | 255-457-0 |
The compound may also be known by several synonyms including 2-Aminophenol-5-(N,N-dimethyl)sulfonamide and Benzenesulfonamide, 4-amino-3-hydroxy-N,N-dimethyl- .
Physical and Chemical Properties
The physical and chemical properties of 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide provide insights into its behavior under various conditions and its potential applications in research and industrial settings.
Physical Properties
4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide exhibits the following physical characteristics:
Property | Value | Source |
---|---|---|
Physical State | Solid/Powder | |
Color | Yellow | |
Density | 1.389±0.06 g/cm³ (predicted) | |
Melting Point | 35-37°C | |
Boiling Point | 394.5°C at 760 mmHg | |
Flash Point | 192.4°C |
These physical properties influence how the compound behaves during handling, storage, and use in various applications.
Chemical Properties
The chemical properties of this compound are largely determined by its functional groups:
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The amino group (-NH2) at the para position is electron-donating and contributes to the nucleophilic character of the molecule.
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The hydroxyl group (-OH) at the meta position provides a site for hydrogen bonding and potential reactivity in various chemical transformations.
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The sulfonamide group (-SO2N(CH3)2) with its N,N-dimethyl substitution affects the compound's solubility and reactivity patterns.
The compound has a predicted pKa value of 7.65±0.18 , which influences its acid-base behavior in solution. This property is particularly relevant for its potential interactions with biological systems and its behavior in various chemical reactions.
Synthesis and Preparation Methods
The synthesis of 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide typically involves multi-step processes utilizing appropriate starting materials and carefully controlled reaction conditions.
Reaction Conditions
The synthesis generally requires careful control of reaction parameters:
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Temperature regulation to prevent unwanted side reactions
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Inert atmosphere to protect sensitive functional groups
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Appropriate solvent selection to facilitate dissolution and reaction
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Potential use of catalysts to enhance reaction rates and selectivity
In industrial settings, continuous flow processes may be employed to ensure high yield and purity, with automated reactors providing precise control of reaction parameters.
Chemical Reactivity
The functional groups present in 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide enable it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Reactivity Patterns
Based on its structure, the compound can undergo several types of reactions:
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Oxidation reactions: The hydroxyl group can be oxidized to form corresponding quinones.
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Reduction reactions: If a nitro group is present as a precursor, it can be reduced to form the amino group.
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Substitution reactions: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
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Electrophilic aromatic substitution: The electron-rich aromatic ring, activated by the amino and hydroxyl groups, can undergo various electrophilic substitutions.
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Diazotization: The primary amine can react with nitrous acid to form diazonium salts, which can be further transformed into various derivatives.
Analytical Methods
Various analytical techniques can be employed for the identification, quantification, and characterization of 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) provides an effective method for analyzing this compound. According to research findings:
4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide can be analyzed by reverse phase (RP) HPLC with the following specifications :
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Column: Newcrom R1 HPLC column
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Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid
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For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid
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Applications: The method is scalable and suitable for:
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Isolation of impurities in preparative separation
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Pharmacokinetic studies
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General quantitative analysis
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Biological Activity and Applications
The structural features of 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide suggest potential biological activities and applications in various fields.
Enzyme Inhibition
Sulfonamide compounds are known for their ability to inhibit various enzymes, most notably carbonic anhydrases (CAs). Research on related 4-substituted benzenesulfonamides has demonstrated significant binding affinity toward various carbonic anhydrase isoforms including CA I, II, VI, VII, XII, and XIII .
The mechanism of enzyme inhibition typically involves:
Research and Industrial Applications
Beyond potential therapeutic applications, 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide may serve as:
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A precursor in organic synthesis for more complex molecules
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A tool in enzyme inhibition studies to understand structure-activity relationships
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A component in specialized materials with specific functional properties
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An intermediate in the production of dyes, pigments, or other industrial chemicals
Comparison with Related Compounds
Several compounds share structural similarities with 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, and comparing their properties provides insights into structure-activity relationships.
Structurally Related Compounds
The table below compares 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide with structurally related compounds:
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
---|---|---|---|---|
4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S | 216.26 g/mol | 41608-75-7 | Reference compound |
3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide | C8H12N2O3S | 216.26 g/mol | 24962-75-2 | Reversed positions of -NH2 and -OH groups |
3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide monohydrochloride | C8H13ClN2O3S | 252.72 g/mol | 83763-35-3 | HCl salt of positional isomer |
4-Amino-N,N-dimethylbenzenesulfonamide | C8H12N2O2S | 200.26 g/mol | 1709-59-7 | Lacks -OH group |
Structure-Activity Relationships
The positioning of functional groups significantly affects the chemical and biological properties of these compounds:
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The relative positions of the amino and hydroxyl groups influence electronic distribution and hydrogen bonding capabilities
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The presence or absence of the hydroxyl group affects solubility and potential interactions with biological targets
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Salt forms (such as hydrochlorides) generally exhibit improved water solubility compared to their free base counterparts
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The dimethyl substitution on the sulfonamide nitrogen affects lipophilicity and membrane permeability
These structural differences can lead to varying degrees of binding affinity to target enzymes and different pharmacokinetic profiles, making each compound uniquely suited for specific applications.
Current Research and Future Perspectives
Research on 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide and related compounds continues to evolve, with potential new applications and insights emerging in various fields.
Current Research Trends
Current research on sulfonamide derivatives like 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide focuses on:
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Development of more selective enzyme inhibitors
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Investigation of structure-activity relationships to enhance desired properties
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Exploration of potential applications beyond traditional uses
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Improvement of synthetic methods for higher yields and purity
Future Research Directions
Future research may explore:
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Computational studies to predict binding affinities and biological activities
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Development of novel derivatives with enhanced properties
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Investigation of potential synergistic effects with other compounds
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Exploration of sustainable and eco-friendly synthetic routes
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